Tri(but-3-en-1-yl)alumane
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Overview
Description
Tri(but-3-en-1-yl)alumane is an organoaluminum compound characterized by the presence of three but-3-en-1-yl groups attached to an aluminum atom. This compound is part of a broader class of organometallic compounds, which are known for their diverse applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri(but-3-en-1-yl)alumane can be synthesized through the reaction of aluminum trichloride with but-3-en-1-yl magnesium bromide in an ether solvent. The reaction typically proceeds under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
AlCl3+3CH2=CHCH2MgBr→Al(CH2=CHCH2)3+3MgBrCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tri(but-3-en-1-yl)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and but-3-en-1-yl alcohol.
Reduction: It can act as a reducing agent in organic synthesis, reducing carbonyl compounds to alcohols.
Substitution: The but-3-en-1-yl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: The compound itself acts as a reducing agent.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Major Products
Oxidation: Aluminum oxide and but-3-en-1-yl alcohol.
Reduction: Corresponding alcohols from carbonyl compounds.
Substitution: New organoaluminum compounds with different alkyl or aryl groups.
Scientific Research Applications
Tri(but-3-en-1-yl)alumane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential use in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential in drug synthesis and delivery.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which Tri(but-3-en-1-yl)alumane exerts its effects involves the formation of reactive intermediates that facilitate various chemical transformations. The aluminum atom acts as a Lewis acid, coordinating with nucleophiles and promoting the formation of new bonds. The but-3-en-1-yl groups provide steric and electronic effects that influence the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Triethylaluminum: Similar in structure but with ethyl groups instead of but-3-en-1-yl groups.
Trimethylaluminum: Contains methyl groups and is more volatile and reactive.
Triphenylaluminum: Contains phenyl groups and is used in different types of organic synthesis.
Uniqueness
Tri(but-3-en-1-yl)alumane is unique due to the presence of the but-3-en-1-yl groups, which provide a balance of steric bulk and electronic effects. This makes it particularly useful in selective organic transformations where other organoaluminum compounds may not be as effective.
Properties
CAS No. |
52053-03-9 |
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Molecular Formula |
C12H21Al |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
tris(but-3-enyl)alumane |
InChI |
InChI=1S/3C4H7.Al/c3*1-3-4-2;/h3*3H,1-2,4H2; |
InChI Key |
KYOZLPKCURERER-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC[Al](CCC=C)CCC=C |
Origin of Product |
United States |
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